molecular formula C6H11N5O B13074222 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide

Cat. No.: B13074222
M. Wt: 169.19 g/mol
InChI Key: XSCIYJBPQVXXAY-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide (CAS 1841302-57-5) is a chiral small molecule featuring a 1,2,3-triazole heterocycle, with the specific (3S)-enantiomer available . This compound has a molecular formula of C6H11N5O and a molecular weight of 169.18 g/mol . Compounds containing the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their versatile properties. The triazole ring is known to act as a bioisostere for an amide bond, which can improve metabolic stability and pharmacokinetic properties of potential drug candidates . Its strong dipole moment and capacity for hydrogen bonding allow it to participate effectively in interactions with biological targets . Research into similar 1,2,3-triazole and 1,2,4-triazole derivatives has revealed a broad spectrum of pharmacological activities, including potential as agonists for neurological targets like the GPR88 receptor, as well as antifungal, antibacterial, and anticancer properties . Modern synthetic methods for such valuable research compounds often employ efficient techniques like microwave irradiation, which can drastically reduce reaction times and improve yields compared to conventional heating . This reagent serves as a sophisticated building block for the synthesis of more complex molecules and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

3-amino-3-(2-methyltriazol-4-yl)propanamide

InChI

InChI=1S/C6H11N5O/c1-11-9-3-5(10-11)4(7)2-6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)

InChI Key

XSCIYJBPQVXXAY-UHFFFAOYSA-N

Canonical SMILES

CN1N=CC(=N1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition step and employing efficient purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, amines.

Major Products Formed

The major products formed from these reactions include oxidized triazole derivatives, reduced amine derivatives, and various substituted triazole compounds.

Scientific Research Applications

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is often mediated by hydrogen bonding, π-stacking interactions, and coordination with metal ions .

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs differ in substituent positions, heterocycle type, or backbone modifications. Key examples include:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Source
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-4-yl)propanamide C₆H₁₁N₅O 1-Methyl triazole; stereospecific (S)-configuration G4 ligand precursor; bioconjugation
3-Amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide C₁₁H₁₉N₅O Pyrazole ring instead of triazole; extended alkyl chain Unknown; structural studies
Benzoxazol-2-ylmethyl-(1H-1,2,3-triazol-4-yl)phenyl)-3-aminopropanamides Varies Benzoxazole-triazole hybrid; propanamide linker G4 DNA stabilization; anticancer research

Key Observations :

  • Triazole vs.
  • Methyl Substituent Position : The 2-methyl group in the target compound vs. 1-methyl in may influence steric hindrance and binding affinity in biological systems.
  • Backbone Modifications : Extended alkyl chains (e.g., ) or aromatic hybrids (e.g., ) enhance lipophilicity, affecting membrane permeability and pharmacokinetics.
Antitumor Potential:
  • Thiadiazole and Thiazole Derivatives: Compounds with triazole-propanamide motifs (e.g., 1,3,4-thiadiazole derivative 9b and thiazole derivative 12a) show IC₅₀ values of 1.19–3.94 µM against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines .
  • G4 Ligands : Benzoxazole-triazole-propanamide hybrids stabilize G-quadruplex DNA, a mechanism explored in anticancer drug design .
Bioconjugation and Protein Interaction Studies:
  • Triazole-propanamide structures are used to conjugate glycosaminoglycans (GAGs) with fluorophores or chelators for studying protein interactions (e.g., IL-10 binding) .

Physicochemical Properties

  • Solubility : Propanamide backbones enhance water solubility compared to purely aromatic analogs.
  • Stability : Storage at 2–8°C is recommended for related compounds (e.g., ), suggesting sensitivity to thermal degradation.

Challenges and Limitations

  • Stereochemical Complexity : Stereoisomers (e.g., (3S)-configuration in ) require precise synthesis to avoid reduced efficacy.
  • Limited Direct Data: Most studies focus on analogs; empirical data on the target compound’s activity are sparse.

Biological Activity

3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is a synthetic compound notable for its unique structural features, including an amino group and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. The triazole ring is known for its ability to interact with various biological targets, which enhances the compound's therapeutic potential.

The molecular formula of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide is C6H10N4C_6H_{10}N_4, with a molecular weight of approximately 170.17 g/mol. Its structure includes:

  • An amino group (-NH2)
  • A triazole ring
  • A propanamide moiety

The biological activity of this compound is primarily attributed to the triazole ring's ability to form hydrogen bonds and π-stacking interactions with specific enzymes and receptors. These interactions can inhibit the activity of these molecular targets, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways. For instance, derivatives of 1,2,3-triazoles have shown efficacy against various bacterial strains and fungi, making them promising candidates for developing new antibiotics .

Antifungal Activity

The antifungal properties of 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide are linked to its ability to inhibit ergosterol synthesis in fungal cell membranes. This action compromises membrane integrity and leads to cell death. Studies have demonstrated that triazole derivatives can be effective against common fungal pathogens such as Candida albicans and Aspergillus species.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. For example, compounds similar to 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide have demonstrated cytotoxic effects against different cancer cell lines, including breast and colon cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 3-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propanamide exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The study concluded that these derivatives could serve as templates for developing new antimicrobial agents .

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, researchers synthesized a series of triazole-based compounds and tested their effects on human cancer cell lines (e.g., MCF7 for breast cancer). The findings revealed that one derivative exhibited an IC50 value of 5 µM after 48 hours of treatment, indicating potent anticancer activity. This suggests that modifications to the triazole structure can significantly enhance therapeutic efficacy against cancer .

Research Findings Summary Table

Activity Target Organism/Cell Line IC50/MIC (µM) Reference
AntimicrobialStaphylococcus aureus10 - 50
AntifungalCandida albicans< 20
AnticancerMCF7 (breast cancer)5

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